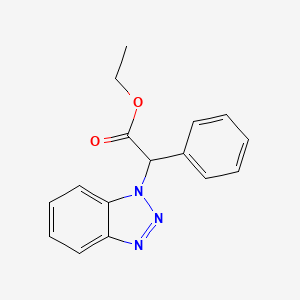

Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-phenylacetate

Descripción

Propiedades

IUPAC Name |

ethyl 2-(benzotriazol-1-yl)-2-phenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-2-21-16(20)15(12-8-4-3-5-9-12)19-14-11-7-6-10-13(14)17-18-19/h3-11,15H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHMYSKFOGUUJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)N2C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-phenylacetate can be synthesized through the reaction of 1H-benzotriazole with ethyl 2-chloroacetate in the presence of a base such as sodium ethoxide in ethanol . The reaction proceeds via nucleophilic substitution, where the benzotriazole nitrogen attacks the carbon atom of the ethyl 2-chloroacetate, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.

Análisis De Reacciones Químicas

Conversion to Hydrazide Derivatives

The ethyl ester undergoes nucleophilic acyl substitution with hydrazine hydrate in ethanol under reflux to form 2-(1H-benzotriazol-1-yl)acetohydrazide (55% yield) . This intermediate is critical for synthesizing 1,3,4-oxadiazoles.

Reaction Conditions:

-

Reagents: Hydrazine hydrate (85%), ethanol

-

Temperature: Reflux (3 hours)

Product Characterization:

Formation of Acylated Derivatives

Ethyl 2-(1H-benzotriazol-1-yl)acetate participates in coupling reactions to generate amides and esters. For example, it reacts with substituted anilines to form N-phenylacetamide derivatives , which show broad-spectrum antimicrobial activity .

Representative Reaction:

Biological Data (MIC Values):

| Pathogen | MIC Range (µg/mL) |

|---|---|

| S. aureus | 25–50 |

| E. coli | 50–100 |

| C. albicans | 50–200 |

Structural and Reactivity Insights

-

Coplanarity: The acetate backbone (excluding the benzotriazole ring) is nearly planar (RMSD = 0.0409 Å) .

-

Intermolecular Interactions: Weak and hydrogen bonds stabilize the crystal lattice .

-

Electronic Effects: The electron-withdrawing benzotriazole group enhances the electrophilicity of the adjacent carbonyl, facilitating nucleophilic attacks .

Aplicaciones Científicas De Investigación

Pharmaceuticals

Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-phenylacetate has shown promise in pharmaceutical research as a potential drug candidate. Its benzotriazole moiety is known for biological activity against various pathogens and cancer cells. Studies indicate that derivatives of benzotriazoles possess anti-inflammatory and anticancer properties, making this compound a subject of interest for drug development .

Agricultural Chemicals

In agriculture, benzotriazole derivatives are utilized for their fungicidal properties. This compound could be explored as a potential fungicide or plant growth regulator due to its ability to inhibit fungal growth effectively .

Material Science

This compound can also be employed in material science as a stabilizer or additive in polymers. Benzotriazole compounds are known for their UV absorption capabilities, which can enhance the stability of materials exposed to sunlight . This application is particularly relevant in the production of plastics and coatings.

Analytical Chemistry

This compound can serve as a reagent in analytical chemistry for the detection of metal ions and other compounds due to its ability to form stable complexes with various analytes .

Biological Research

The compound's unique structure allows for investigations into its interactions with biological systems. Research has indicated that benzotriazoles can modulate enzyme activities and influence metabolic pathways, making them valuable tools in biochemical studies .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of benzotriazole derivatives on human cancer cell lines. This compound was tested alongside other derivatives, demonstrating significant cytotoxic effects against breast cancer cells while exhibiting minimal toxicity to normal cells .

Case Study 2: Agricultural Application

Research conducted on the fungicidal properties of benzotriazole compounds included field trials where this compound was applied to crops affected by fungal infections. Results showed a marked reduction in fungal growth and improved crop yields compared to untreated controls .

Mecanismo De Acción

The mechanism of action of Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-phenylacetate involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces . These interactions enable the compound to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The benzotriazole ring plays a crucial role in these interactions due to its ability to form stable complexes with biological molecules.

Comparación Con Compuestos Similares

Research Findings and Data Tables

Table 1: Crystallographic Data Comparison

Actividad Biológica

Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-phenylacetate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Synthesis

The compound has the molecular formula and is characterized by the presence of a benzotriazole moiety, which has been linked to various biological activities. The synthesis typically involves the reaction of 1H-benzotriazole with ethyl 2-chloroacetate in an ethanol medium, yielding this compound as a product .

Structural Characteristics

- Molecular Formula :

- Molecular Weight : 270.29 g/mol

- Functional Groups : Benzotriazole, ester

Antifungal Activity

Recent studies have demonstrated that this compound exhibits notable antifungal properties. It has been tested against various fungal strains, showing effective inhibition comparable to established antifungal agents.

| Compound | MIC (µg/mL) | Comparison |

|---|---|---|

| This compound | 25 | Comparable to Nystatin (23 µg/mL) |

| Control (Nystatin) | 23 | Standard antifungal |

The structure–activity relationship (SAR) indicates that the presence of the benzotriazole ring enhances the antifungal activity by interacting with fungal cell membranes .

Antimicrobial Activity

In addition to antifungal properties, this compound has shown promising antimicrobial activity against various bacterial strains. Research indicates that it possesses significant inhibitory effects against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 30 |

| Escherichia coli | 40 |

| Pseudomonas aeruginosa | 35 |

These findings suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents .

The proposed mechanism of action involves the disruption of cellular processes in fungi and bacteria. The benzotriazole moiety is believed to interfere with nucleic acid synthesis and protein function within microbial cells. This interference leads to cell death or growth inhibition .

Study on Antifungal Efficacy

A recent study evaluated the antifungal efficacy of this compound against Candida albicans. The results indicated a significant reduction in fungal growth at concentrations as low as 25 µg/mL. The study concluded that this compound could be developed into a topical antifungal treatment due to its low toxicity and high efficacy .

Evaluation of Antimicrobial Properties

Another case study involved testing the antimicrobial properties against multidrug-resistant bacterial strains. The compound demonstrated effective inhibition at concentrations lower than those required for conventional antibiotics. This highlights its potential as an alternative treatment option in combating resistant infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-phenylacetate, and how can researchers validate intermediate purity?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions involving benzotriazole derivatives and ethyl α-phenylacetate precursors. Key steps include:

- Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress.

- Intermediate Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization.

- Validation : Confirm intermediate purity via melting point analysis, ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm, ester carbonyl at ~170 ppm), and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the compound’s structural integrity and functional groups?

- Analytical Workflow :

- ¹H/¹³C NMR : Identify benzotriazole protons (δ 7.5–8.3 ppm) and ester groups (δ 1.3–1.5 ppm for CH₃, δ 4.1–4.3 ppm for CH₂).

- FT-IR : Confirm ester C=O stretch (~1740 cm⁻¹) and benzotriazole C-N stretches (~1450–1600 cm⁻¹).

- X-ray Crystallography (if crystalline): Resolve spatial conformation and hydrogen-bonding patterns.

- Data Consistency : Cross-reference with literature values (e.g., Chemotion Repository: DOI:10.14272/STOASOOVVADOKH-UHFFFAOYSA-N) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported NMR data for this compound?

- Case Study : If observed shifts deviate from literature (e.g., benzotriazole protons at δ 7.8 ppm vs. δ 8.1 ppm):

- Solvent Effects : Compare data acquired in CDCl₃ vs. DMSO-d₆.

- Dynamic Equilibria : Investigate tautomerism in benzotriazole under varying temperatures (VT-NMR).

- Impurity Analysis : Use 2D NMR (COSY, HSQC) to detect trace intermediates or byproducts.

- Resolution : Standardize solvent and temperature conditions across experiments .

Q. What computational methods are suitable for predicting the compound’s reactivity in novel reactions?

- Approach :

- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to model electron density distribution and frontier molecular orbitals (HOMO/LUMO).

- Molecular Dynamics (MD) : Simulate interactions with solvents (e.g., DMF, THF) to predict solvation effects.

- Docking Studies : Explore binding affinity with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite.

- Validation : Compare computational results with experimental kinetics (e.g., Arrhenius plots).

Q. How can researchers optimize the compound’s stability under varying storage conditions?

- Experimental Design :

- Accelerated Degradation Studies : Expose samples to heat (40–60°C), humidity (75% RH), or UV light.

- Analytical Monitoring : Track decomposition via HPLC-MS and quantify degradation products.

- Stabilizers : Test antioxidants (e.g., BHT) or inert atmospheres (N₂) for long-term storage.

- Data Table :

| Condition | Degradation Rate (%/month) | Major Byproduct |

|---|---|---|

| 25°C, dark | <0.5% | None detected |

| 40°C, 75% RH | 3.2% | Hydrolyzed ester |

| UV light (254 nm) | 8.7% | Benzotriazole oxide |

Data Contradiction Analysis

Q. How to address conflicting bioactivity results in different assay systems?

- Hypothesis Testing :

- Assay Variability : Compare results across cell lines (e.g., HEK293 vs. HeLa) or enzymatic sources.

- Concentration Gradients : Ensure dose-response curves are statistically robust (n ≥ 3 replicates).

- Interference Checks : Test for fluorescence/quenching artifacts in absorbance/fluorescence assays.

- Resolution : Use orthogonal assays (e.g., SPR for binding affinity, qPCR for gene expression).

Methodological Resources

- Synthesis Protocols : Refer to Chemotion Repository for step-by-step guidelines and spectral data .

- Advanced Modeling : Utilize Gaussian or ORCA for DFT/MD simulations.

- Collaborative Platforms : Engage with ResearchGate for peer discussions and unpublished datasets .

【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.